Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQWUGYWDZRKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate typically involves the reaction of 5-chloropyridin-2-amine with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an organic solvent like dichloromethane to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
- CAS Number : 349125-08-2 (free base), 1243308-37-3 (hydrochloride salt)
- Molecular Formula : C₉H₉ClN₂O₃
- Molecular Weight : 228.63 g/mol (free base), 265.09 g/mol (hydrochloride) .
Physical Properties :
- Appearance : White to off-white solid (free base); hydrochloride salt is also a solid .
- Storage : Stable under dry conditions at 2–8°C .
- Safety : Hazardous (H302: harmful if swallowed; H319: eye irritation; H372: organ damage; H410: aquatic toxicity) .
Structural and Functional Analogues
Below is a comparative analysis of this compound and related compounds:
Key Comparisons
Substituent Effects :
- Chloropyridinyl vs. Bromophenyl : The 5-chloropyridinyl group in the target compound enhances electron-withdrawing effects and heterocyclic aromaticity , critical for binding to Factor Xa in Edoxaban. In contrast, bromophenyl derivatives (e.g., 8–8) exhibit anticancer activity due to bromine’s bulkier size and lipophilicity .
- Methoxy vs. Chloro : Methoxy groups (e.g., in compound 7 from P. aurata) increase solubility but reduce electrophilicity compared to chloro substituents .
Biological Activity :
- The target compound’s role as an Edoxaban intermediate highlights its specificity for anticoagulant applications.
- Bromophenyl analogues (e.g., 8–8) show potent anticancer activity (IC₅₀ < 1 μM), suggesting substituent position (3-bromo vs. 5-chloro) and aromatic system (phenyl vs. pyridine) significantly influence bioactivity .
Synthetic Efficiency: Ethyl 2-oxo-2-(phenylamino)acetate (8–1) achieves 91% yield under mild conditions, while the target compound requires harsher reagents (e.g., triethylamine, acetonitrile) but still attains ~89% yield . Microwave-assisted synthesis improves reaction rates for bromophenyl derivatives .
Physicochemical Properties :
- The hydrochloride salt of the target compound (CAS: 1243308-37-3) has enhanced solubility in polar solvents compared to the free base, making it preferable for pharmaceutical formulations .
- Methyl esters (e.g., compound 7) are more volatile but less stable than ethyl esters .
Research Findings
- Anticoagulant Specificity: The 5-chloropyridinyl group in this compound is critical for binding to Factor Xa’s S1 pocket, a feature absent in phenyl or methoxy-substituted analogues .
- Anticancer Potential: Bromophenyl derivatives (e.g., 8–8) demonstrate broad-spectrum cytotoxicity, likely due to bromine’s ability to stabilize reactive intermediates in cancer cells .
- Marine Natural Products : Methoxy-substituted analogues (e.g., compound 7) from P. aurata exhibit moderate antimicrobial activity, suggesting ecological roles in marine chemical defense .
Biological Activity
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No. 349125-08-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article presents an overview of its biological activity, including mechanisms of action, research findings, and applications.
- Molecular Formula : C₉H₉ClN₂O₃
- Molecular Weight : 228.63 g/mol
- Purity : Typically ≥ 98%
The compound features a pyridine ring substituted with chlorine and an amino group, linked to an ethyl ester of an oxoacetic acid derivative, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, which can lead to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain pathogens, making it a candidate for further development in antimicrobial therapies.
- Anticancer Properties : Research indicates that derivatives of this compound exhibit anticancer activity by affecting cellular proliferation pathways.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antitrypanosomal and antiplasmodial activities. For instance, certain derivatives have been tested against Trypanosoma brucei and Plasmodium falciparum, showcasing promising results.
Anticancer Studies
Research has indicated that modifications to the structure of this compound can enhance its efficacy as an anticancer agent. In vitro studies have shown that some derivatives can inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Applications
This compound is utilized across various fields:
-
Pharmaceutical Industry :
- Serves as an intermediate in the synthesis of anti-cancer drugs, anti-inflammatory agents, and antiviral medications.
- Agrochemical Industry :
-
Chemical Research :
- Acts as a building block for synthesizing more complex organic molecules and studying enzyme interactions.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Evaluate antitrypanosomal activity | Demonstrated significant inhibition against Trypanosoma brucei with IC50 values indicating potency. | |
| Investigate anticancer properties | Certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential for development as therapeutic agents. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-chloropyridin-2-amine with ethyl oxalyl chloride or its derivatives in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:
- Step 1 : Dissolve 5-chloropyridin-2-amine in dichloromethane (DCM) and cool to 0°C.
- Step 2 : Add ethyl oxalyl chloride dropwise with stirring, followed by triethylamine to neutralize HCl byproducts .
- Optimization : Maintain low temperatures (0–5°C) to minimize side reactions. Post-reaction, purification via recrystallization or column chromatography ensures >95% purity. Reaction yields (~78–89%) depend on stoichiometric ratios and solvent choice (acetonitrile or DCM) .
Q. How does the chlorine substituent on the pyridine ring influence the compound’s reactivity and biological activity?
- Methodological Answer : The 5-chloro substituent enhances electrophilic aromatic substitution reactivity due to its electron-withdrawing nature, directing further functionalization at the 3-position of the pyridine ring. Biologically, chlorine increases lipophilicity, improving membrane permeability and target binding affinity. Comparative studies with fluoro/bromo analogs show chlorine’s optimal balance between steric effects and electronic properties in enzyme inhibition (e.g., factor Xa in anticoagulants) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the pyridine ring’s substitution pattern (e.g., aromatic protons at δ 8.2–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm).
- LC-MS : APCI+ mode detects [M+H]+ at m/z 265.09, aligning with the molecular formula C₉H₁₀ClN₂O₃ .
- IR : Stretching frequencies for amide C=O (~1680 cm⁻¹) and ester C=O (~1730 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its halogenated analogs?
- Methodological Answer : Contradictions often arise from substituent effects on binding kinetics or solubility. Systematic approaches include:
- SAR Studies : Synthesize analogs (e.g., 5-fluoro, 5-bromo) and compare IC₅₀ values against target enzymes (e.g., factor Xa).
- Solubility Assays : Measure logP values to correlate lipophilicity with cellular uptake. Chlorine’s logP (~2.1) balances solubility and permeability better than bromine (logP ~2.5) .
- Crystallography : Co-crystallize analogs with target proteins (e.g., thrombin) to visualize binding interactions. SHELXL refinement can highlight steric clashes or hydrogen-bonding variations .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Challenges include poor crystal growth due to hygroscopicity or conformational flexibility. Mitigation strategies:
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice formation.
- SHELX Suite : Employ SHELXD for phase solving and SHELXL for refinement. Twinning, common in polar space groups, is addressed using HKL-3000 for data integration .
Q. How is this compound utilized as an intermediate in anticoagulant drug development?
- Methodological Answer : The compound is a key precursor in synthesizing Edoxaban, a direct factor Xa inhibitor. Steps include:
- Coupling Reactions : React with cyclohexylamine derivatives under amide-forming conditions (e.g., HATU/DIPEA in DMF).
- Deprotection : Remove tert-butoxycarbonyl (Boc) groups using HCl/dioxane.
- Quality Control : Monitor impurities (e.g., over-alkylated byproducts) via HPLC with a C18 column (UV detection at 254 nm) .
Q. What strategies are effective in profiling and quantifying process-related impurities in synthetic batches of this compound?
- Methodological Answer :
- Impurity Identification : Use LC-HRMS to detect common impurities like ethyl 2-((3-chloropyridin-2-yl)amino)-2-oxoacetate (positional isomer) or hydrolyzed oxalic acid derivatives.
- Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) .
- Stability Studies : Accelerate degradation under acidic (0.1M HCl) and oxidative (3% H₂O₂) conditions to identify labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
